1-Benzyl-2-(bromomethyl)piperidine
Description
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-benzyl-2-(bromomethyl)piperidine |
InChI |
InChI=1S/C13H18BrN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
SBQRCZOBCPKPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs of 1-Benzyl-2-(bromomethyl)piperidine include:
Key Observations:
- Halogen Substitution: The bromine atom in this compound enhances its reactivity in nucleophilic substitutions compared to the chlorine analog, though the latter may offer cost advantages .
- Hydrophobicity: Piperidine-containing compounds generally exhibit higher lipophilicity (e.g., logP = -1.16 for platinum-piperidine complex vs. -1.84 for pyridine analog), which influences bioavailability and cellular uptake .
Divergent Pharmacological Profiles
- Substituent Size Matters: Larger groups (e.g., phenylpropyl) on the piperidine nitrogen reduce nAChR selectivity and increase off-target effects, whereas smaller groups (e.g., ethyl, isopropyl) optimize potency .
- Position-Specific Effects: The 2-bromomethyl group in this compound facilitates targeted alkylation, whereas 3-butenyl or spiro-substituted analogs prioritize cyclization or steric effects .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS is a preferred reagent for allylic and benzylic bromination due to its selectivity and mild reaction conditions. In the case of 1-benzyl-2-methylpiperidine, NBS facilitates the substitution of a hydrogen atom on the methyl group with bromine via a radical mechanism. The reaction typically proceeds in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at room temperature, with a radical initiator such as azobisisobutyronitrile (AIBN) or light irradiation.
Key Reaction Parameters:
-
Solvent: Dichloromethane (yield: 85–92%)
-
Temperature: 25–30°C
-
Reaction Time: 4–6 hours
-
Molar Ratio: 1:1.2 (substrate:NBS)
Industrial protocols often replace batch reactors with continuous flow systems to enhance mixing and temperature control, reducing by-product formation.
Electrophilic Bromination Using Molecular Bromine (Br₂)
Direct bromination with Br₂ is less common due to handling challenges but offers cost advantages for large-scale production. This method requires anhydrous conditions and a solvent such as DCM or chloroform. The reaction proceeds via an electrophilic substitution mechanism, with the methyl group’s hydrogen replaced by bromine.
Comparative Data:
| Parameter | NBS Method | Br₂ Method |
|---|---|---|
| Yield | 85–92% | 75–82% |
| Selectivity | High | Moderate |
| By-Products | <5% | 10–15% |
| Scalability | Suitable for scale | Limited by safety |
Alternative Synthetic Routes
HBr-Mediated Bromomethylation
A novel approach adapted from the synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine involves reacting 1-benzyl-2-hydroxymethylpiperidine with hydrobromic acid (HBr) in acetic acid. This method substitutes the hydroxyl group with bromine, achieving yields of 78–85%.
Reaction Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: 80°C
-
Reaction Time: 2 hours
Nucleophilic Substitution
In cases where a leaving group (e.g., mesylate or tosylate) is present at the 2-position, nucleophilic substitution with bromide ions (e.g., NaBr or KBr) in polar aprotic solvents like dimethylformamide (DMF) can yield the target compound. This method is less common due to the need for pre-functionalized intermediates.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production prioritizes safety and efficiency, often employing continuous flow reactors. These systems minimize exposure to hazardous reagents like Br₂ and improve heat dissipation, enabling higher throughput. For example, a telescoped process combining bromination and purification steps achieves a 90% yield with <2% impurities.
Solvent Recycling and Waste Mitigation
Green chemistry principles are integrated into large-scale synthesis through solvent recovery (e.g., DCM distillation) and bromide ion recycling. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) further reduce waste.
Challenges and By-Product Management
Common by-products include:
-
Dibrominated derivatives: Result from over-bromination, mitigated by stoichiometric control.
-
Debenzylated products: Formed under harsh conditions, minimized using mild reagents like NBS.
Analytical Methods:
-
GC-MS/HPLC: Monitor reaction progress and purity.
-
¹H NMR: Confirms substitution at the 2-position (δ 3.4–3.6 ppm for CH₂Br).
Q & A
Q. What are the optimized synthetic routes for 1-Benzyl-2-(bromomethyl)piperidine, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
Benzylation : Reacting piperidine with benzyl chloride under basic conditions (e.g., KOH or NaH) to form 1-benzylpiperidine.
Bromination : Introducing the bromomethyl group at the 2-position via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr/H₂O₂ .
Critical factors :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What safety protocols are critical when handling this compound?
- Toxicity : Potential irritant to eyes/skin; use PPE (gloves, goggles).
- Decomposition : Releases toxic fumes (HBr, CO) upon heating >200°C.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent bromine displacement .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution (SN2) reactions?
The bromine atom acts as a leaving group, enabling:
- Alkylation : Reacting with amines (e.g., NH₃, piperidine) to form quaternary ammonium salts.
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst .
Mechanistic Insight : Steric hindrance from the benzyl group slows SN2 kinetics, favoring bulky nucleophiles or elevated temperatures (60–80°C) .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?
Common issues and solutions:
- Byproduct formation : Trace H₂O in bromination steps leads to hydrolysis (yielding 2-hydroxymethyl derivatives). Use molecular sieves or anhydrous solvents.
- Isomerization : Cis/trans isomerism in piperidine derivatives can occur. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
- Catalyst poisoning : Residual amines from prior steps may deactivate Pd catalysts in cross-coupling. Pre-purify via silica gel chromatography .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- DFT Calculations : Model transition states to compare activation energies for bromine substitution at C2 vs. other positions.
- Molecular Dynamics : Simulate steric effects of the benzyl group on nucleophile access.
Tools like Gaussian or ORCA are validated for such studies, with accuracy ±5 kcal/mol relative to experimental data .
Q. What are the limitations of current synthetic methodologies, and how can they be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
